
Boro-10
Descripción general
Descripción
Boron-10 is one of the two stable isotopes of the element boron, the other being boron-11. It is characterized by its atomic nucleus, which consists of five protons and five neutrons. Boron-10 is notable for its high neutron capture cross-section, making it highly effective in absorbing low-energy thermal neutrons . This property is particularly valuable in various scientific and industrial applications, including nuclear reactors and medical treatments.
Aplicaciones Científicas De Investigación
Boron-10 has a wide range of scientific research applications:
Nuclear Reactors: Boron-10 is used as a neutron absorber in control rods to regulate the fission process in nuclear reactors.
Boron Neutron Capture Therapy (BNCT): Boron-10 is utilized in BNCT, an experimental cancer treatment that targets tumor cells with high-energy alpha particles and lithium-7 nuclei produced from neutron capture reactions.
Neutron Detection: Boron-10 detectors are employed in neutron detection due to their high sensitivity to thermal neutrons.
Mecanismo De Acción
Target of Action
Boron-10 (B-10) is a stable isotope of boron that has been used in various applications, particularly in the medical field . One of the primary targets of B-10 is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . In BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . Once inside the tumor cells, B-10 captures neutrons, leading to a nuclear fission reaction .
Mode of Action
The mode of action of B-10 involves its interaction with neutrons. When B-10 captures a neutron, it undergoes a nuclear fission reaction, producing alpha particles and lithium-7 . These particles have high linear energy transfer (LET), causing significant damage to the DNA of the cancer cells . This process is highly localized, minimizing damage to surrounding healthy tissue .
Biochemical Pathways
B-10’s action affects several biochemical pathways. It has been suggested that B-10 might play a role in regulating the expression of phosphorus transport genes in plants under low phosphorus conditions . Additionally, B-10 is involved in the formation of ester bonds between the borate anion and the apiose residues of two molecules of rhamnogalacturonan II (RGII), which is crucial for the structural integrity of plant cell walls .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of B-10 are largely dependent on the compound in which it is incorporated. For instance, in BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . The nuclear properties of B-10 include a half-life that is stable, a nuclear spin of 3+, and a magnetic dipole moment of 1.8004636 .
Result of Action
The result of B-10’s action is the destruction of cancer cells. The high LET particles produced by the nuclear fission reaction cause significant DNA damage, leading to cell death . This process is highly localized, minimizing damage to surrounding healthy tissue .
Action Environment
The action, efficacy, and stability of B-10 can be influenced by various environmental factors. For instance, the bioavailability of B-10 in plants is significantly influenced by the medium in which the plant is grown . In the context of BNCT, the delivery of neutrons to the site of the cancer can be challenging when tumors are located in deep organs . Furthermore, the effectiveness of BNCT is influenced by the ability to deliver sufficient amounts of the B-10 compound to the tumor cells .
Análisis Bioquímico
Biochemical Properties
Boron-10 plays a crucial role in biochemical reactions, especially in the context of BNCT. In this therapy, Boron-10 is selectively accumulated in tumor cells and exposed to neutrons, resulting in a nuclear reaction that produces high-energy alpha particles and lithium nuclei . These particles cause localized damage to the tumor cells while sparing surrounding healthy tissue. Boron-10 interacts with various biomolecules, including enzymes and proteins, to facilitate its selective uptake and retention in tumor cells. For instance, Boron-10 can be delivered to tumor cells using boronophenylalanine, which is taken up by amino acid transporters .
Cellular Effects
Boron-10 exerts significant effects on various types of cells and cellular processes. In cancer cells, Boron-10 accumulation followed by neutron irradiation leads to cell death through the induction of double-strand breaks in DNA This process disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism In normal cells, the effects of Boron-10 are minimal due to its selective accumulation in tumor cells
Molecular Mechanism
The molecular mechanism of Boron-10 involves its interaction with neutrons to produce high-energy particles that cause cellular damage. Upon neutron capture, Boron-10 undergoes a nuclear reaction that generates alpha particles and lithium nuclei . These particles have high linear energy transfer (LET), which means they deposit a significant amount of energy over a short distance, leading to localized damage to cellular components, particularly DNA. This results in the inhibition of DNA replication and transcription, ultimately causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boron-10 can vary over time. Studies have shown that the concentration of Boron-10 in tumor cells can increase with prolonged exposure to boronophenylalanine . The stability and degradation of Boron-10 are also important factors to consider. Boron-10 remains stable under physiological conditions, but its distribution and retention in cells can change over time. Long-term effects of Boron-10 on cellular function have been observed in both in vitro and in vivo studies, with sustained accumulation leading to enhanced therapeutic outcomes in BNCT .
Dosage Effects in Animal Models
The effects of Boron-10 vary with different dosages in animal models. Studies have demonstrated that higher doses of Boron-10 lead to increased accumulation in tumor cells and enhanced therapeutic efficacy . There is a threshold beyond which the benefits plateau, and further increases in dosage do not result in significant improvements. At very high doses, Boron-10 can cause toxic effects, including damage to normal tissues. Therefore, optimizing the dosage is crucial to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Boron-10 is involved in various metabolic pathways, particularly those related to its uptake and retention in cells. The primary pathway involves the transport of Boron-10 into cells via amino acid transporters when delivered as boronophenylalanine Once inside the cell, Boron-10 can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Boron-10 within cells and tissues are critical for its therapeutic efficacy. Boron-10 is transported into cells primarily through amino acid transporters when delivered as boronophenylalanine . Once inside the cell, Boron-10 can bind to various proteins and biomolecules, influencing its localization and accumulation. The distribution of Boron-10 within tissues is also influenced by factors such as blood-brain barrier permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Boron-10 is essential for its activity and function. Boron-10 can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Boron-10 delivered as boronophenylalanine can accumulate in the cytoplasm and nucleus of tumor cells, where it exerts its therapeutic effects. The precise subcellular localization of Boron-10 and its impact on cellular function are areas of active research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boron-10 can be enriched from natural boron, which contains approximately 19.9% boron-10 and 80.1% boron-11. The enrichment process typically involves chemical exchange reactions and rectification techniques. One common method is the preparation of boron-10 trifluoride, which is then converted to trimethyl borate-10 through chemical exchange rectification. The trimethyl borate-10 is subsequently hydrolyzed under controlled pH, temperature, and water-to-trimethyl borate-10 molar ratios to produce boric-10 acid .
Industrial Production Methods: Industrial production of boron-10 often involves large-scale separation processes. Techniques such as ion-exchange chromatography and distillation are employed to achieve high-purity boron-10. The production process is optimized to ensure a high yield of boron-10 with nuclear industrial purity grade .
Análisis De Reacciones Químicas
Types of Reactions: Boron-10 undergoes various chemical reactions, including:
Neutron Capture Reactions: Boron-10 captures thermal neutrons, resulting in the formation of an excited boron-11 nucleus, which decays into lithium-7 and an alpha particle (helium-4).
Oxidation Reactions: Boron compounds, such as diborane (B2H6), react with oxygen to form boron trioxide (B2O3) and water.
Common Reagents and Conditions:
Neutron Capture: Low-energy thermal neutrons are used in neutron capture reactions.
Oxidation: Oxygen gas is used as the oxidizing agent in oxidation reactions.
Major Products:
Comparación Con Compuestos Similares
Lithium-6: Another isotope used in neutron capture applications, but with different nuclear properties and applications.
Uniqueness of Boron-10: Boron-10’s high neutron capture cross-section and the ability to produce high-energy alpha particles and lithium-7 nuclei make it uniquely suited for applications in neutron capture therapy and neutron detection.
Propiedades
IUPAC Name |
boron-10 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJGFHDIHLPTG-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
10.0129369 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14798-12-0 | |
| Record name | Boron, isotope of mass 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
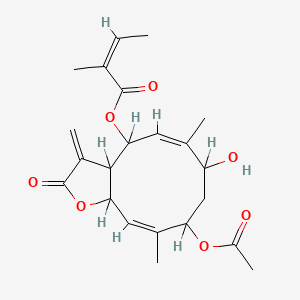
![[2,2-dimethyl-7-(methylcarbamoyloxy)-3H-1-benzofuran-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234156.png)
![1,4-bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B1234158.png)
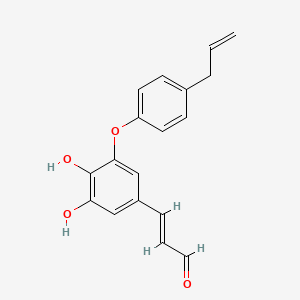
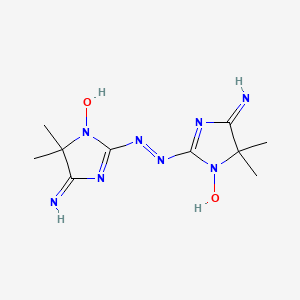

![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)
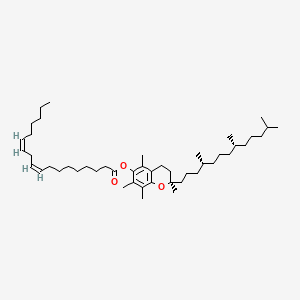
![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)
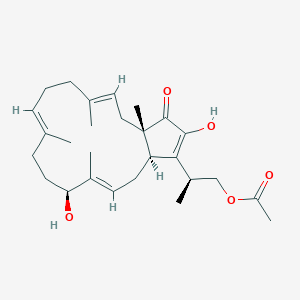
![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)
![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)

